Cas no 873002-84-7 (N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide)

N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, N-[2-[6-(hexahydro-1H-azepin-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methyl-
- N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide
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- インチ: 1S/C21H26N6O/c1-16-6-8-17(9-7-16)21(28)22-13-12-19-24-23-18-10-11-20(25-27(18)19)26-14-4-2-3-5-15-26/h6-11H,2-5,12-15H2,1H3,(H,22,28)
- InChIKey: AKDMKRYLGRHGSW-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1N2C(=NN=1)C=CC(N1CCCCCC1)=N2)(=O)C1=CC=C(C)C=C1
N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2009-0315-15mg |
N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
873002-84-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2009-0315-4mg |
N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
873002-84-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2009-0315-5μmol |
N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
873002-84-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2009-0315-25mg |
N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
873002-84-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2009-0315-2μmol |
N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
873002-84-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2009-0315-1mg |
N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
873002-84-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2009-0315-20μmol |
N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
873002-84-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2009-0315-3mg |
N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
873002-84-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2009-0315-5mg |
N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
873002-84-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2009-0315-2mg |
N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
873002-84-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamideに関する追加情報
N-{2-6-(Azepan-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylethyl}-4-methylbenzamide (CAS No. 873002-84-7): A Comprehensive Overview
N-{2-6-(Azepan-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylethyl}-4-methylbenzamide (CAS No. 873002-84-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential therapeutic applications, represents a promising candidate for the development of new pharmacological agents.
The chemical structure of N-{2-6-(azepan-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylethyl}-4-methylbenzamide is composed of a triazolopyridazine core linked to an azepane ring and a benzamide moiety. The triazolopyridazine scaffold is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the azepane ring and the benzamide group further enhances the compound's pharmacological profile by modulating its solubility, stability, and bioavailability.
Recent studies have highlighted the potential of N-{2-6-(azepan-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylethyl}-4-methylbenzamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-{2-6-(azepan-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylethyl}-4-methylbenzamide has also shown significant antiviral activity against several viral strains. Research conducted at the National Institutes of Health (NIH) revealed that this compound effectively inhibits the replication of influenza virus and herpes simplex virus (HSV). The mechanism of action involves blocking viral entry into host cells and interfering with viral replication processes.
The anticancer potential of N-{2-6-(azepan-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylethyl}-4-methylbenzamide has also been explored in preclinical studies. A study published in Cancer Research reported that this compound induces apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it was found to inhibit the activation of AKT and ERK signaling pathways, leading to reduced tumor growth and enhanced sensitivity to chemotherapy.
Furthermore, the pharmacokinetic properties of N-{2-6-(azepan-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylethyl}-4-methylbenzamide have been extensively studied to ensure its suitability for clinical development. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Additionally, it has shown low toxicity in animal models, suggesting a favorable safety profile.
The synthetic route for the preparation of N-{2-6-(azepan-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylethyl}-4-methylbenzamide has been optimized to improve yield and purity. A multi-step synthesis involving the coupling of an azepane derivative with a triazolopyridazine intermediate followed by amidation with 4-methylbenzoic acid has been reported in several scientific publications. This synthetic approach allows for the efficient production of large quantities of the compound for further preclinical and clinical studies.
In conclusion, N-{2-6-(azepan-1-y l)-1 , 2 , 4 -tr i az ol o [ 4 , 3 - b ] py r id az ine - 3 - y le th y l } - 4 - m e th y l b e n z am i d e (CAS No. 873002 - 8 4 - 7) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a novel pharmaceutical agent. Ongoing research continues to uncover new applications and mechanisms of action for this promising molecule.
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